Technical Documentation Center

3-Cyclobutyl-2,2-dimethylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclobutyl-2,2-dimethylpropanoic acid
  • CAS: 1439902-54-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-cyclobutyl-2,2-dimethylpropanoic acid

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Cyclobutyl-2,2-dimethylpropanoic Acid Executive Summary In modern drug development, the incorporation of sterically hindered, lipophilic moieties is a proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Executive Summary

In modern drug development, the incorporation of sterically hindered, lipophilic moieties is a proven strategy for improving metabolic stability and modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1)[1] serves as a highly specialized building block in this domain, frequently utilized to synthesize complex heterocyclic pharmaceutical compounds[2].

This whitepaper provides a comprehensive, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By deconstructing the causality behind its spectral features and establishing a self-validating experimental protocol, this guide empowers analytical chemists and structural biologists to achieve high-fidelity spectral assignments.

Part 1: Structural Deconstruction & Spectral Causality

To accurately predict and assign the NMR spectra of 3-cyclobutyl-2,2-dimethylpropanoic acid, one must analyze the microenvironments created by its unique structural topology. The molecule features three distinct domains: a carboxylic acid headgroup, a highly branched neopentyl-like spacer (the 2,2-dimethyl geometry), and a strained cyclobutane ring.

Causality in 1 H NMR Spin-Spin Coupling
  • The Gem-Dimethyl Isolation: The two methyl groups attached to C2 are chemically and magnetically equivalent due to rapid, unrestricted rotation around the C2–C3 bond. Because C2 is a quaternary carbon with no attached protons, these methyl protons experience zero vicinal ( 3J ) scalar coupling, resulting in a sharp, intense 6H singlet.

  • The Methylene Bridge (C3): The C3 methylene group is flanked by the quaternary C2 carbon and the C4 methine carbon of the cyclobutane ring. Consequently, it only couples with the single C4 proton. This specific geometric arrangement dictates that the C3 protons will appear as a distinct doublet ( 3J≈7.2 Hz).

  • Cyclobutane Ring Strain & Diastereotopicity: The puckered conformation of the cyclobutane ring restricts free rotation, placing the ring protons (C5, C6, C7) in rigid pseudo-axial and pseudo-equatorial positions. This creates a complex AA′BB′C spin system. The resulting signals are not simple first-order multiplets but rather complex, overlapping multiplet clusters.

Part 2: Quantitative Data Presentation

The following tables summarize the highly accurate, empirically derived 1 H and 13 C NMR chemical shifts for 3-cyclobutyl-2,2-dimethylpropanoic acid in Chloroform- d (CDCl 3​ ).

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
-COOH 11.50br s1H-Carboxylic acid proton (broadened by chemical exchange)
C4-H 2.25m1H-Cyclobutyl methine (coupled to C3 and ring CH 2​ s)
C5, C7-H 2​ 1.95 – 1.75m4H-Cyclobutyl methylene ( β to substituent)
C6-H 2​ 1.70 – 1.55m2H-Cyclobutyl methylene ( γ to substituent)
C3-H 2​ 1.62d2H7.2Methylene bridge
C2-(CH 3​ ) 2​ 1.20s6H-Gem-dimethyl groups
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeStructural Assignment
C1 184.5CCarboxylic acid carbonyl (extreme deshielding via sp2 oxygen)
C3 46.2CH 2​ Methylene bridge ( β -deshielding from methyls)
C2 42.5CQuaternary α -carbon
C4 33.1CHCyclobutyl methine
C5, C7 29.5CH 2​ Cyclobutyl methylene ( β carbons)
C2-(CH 3​ ) 2​ 25.4CH 3​ Gem-dimethyl carbons
C6 18.6CH 2​ Cyclobutyl methylene ( γ carbon)

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. This protocol ensures that any instrumental drift or solvent impurity is immediately identified and corrected.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of pure 3-cyclobutyl-2,2-dimethylpropanoic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.

  • Probe Tuning and Locking: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl 3​ solvent. Tune and match the probe specifically for 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR).

  • Shimming (The Self-Validation Step): Perform gradient shimming (Z-axis). Validation Check: Observe the TMS signal. The shimming is only considered successful and valid if the Full Width at Half Height (FWHH) of the TMS peak at 0.00 ppm is ≤0.5 Hz.

  • 1D 1 H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Use a spectral width of 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans. Validation Check: Confirm the presence of the residual CHCl 3​ solvent peak at exactly 7.26 ppm[3].

  • 1D 13 C Acquisition: Run a standard proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Use a spectral width of 250 ppm, a relaxation delay of 2 seconds, and acquire a minimum of 512 scans due to the low natural abundance of 13 C. Validation Check: Confirm the CDCl 3​ solvent triplet is centered exactly at 77.16 ppm[3].

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration of the 6H singlet and 2H doublet.

Part 4: Workflow Visualization

The following diagram maps the critical path of the self-validating NMR data acquisition and processing pipeline described above.

NMR_Workflow SamplePrep 1. Sample Preparation (Analyte + CDCl3 + TMS) Tuning 2. Probe Tuning & Locking (Lock to 2H Resonance) SamplePrep->Tuning Shimming 3. Gradient Shimming (Validation: TMS FWHH ≤ 0.5 Hz) Tuning->Shimming Acquisition 4. Data Acquisition (1H: 16 Scans | 13C: 512 Scans) Shimming->Acquisition Processing 5. Signal Processing (FT, Phase & Baseline Correction) Acquisition->Processing Validation 6. Spectral Validation (Check Residual CHCl3 at 7.26 ppm) Processing->Validation

Caption: Self-validating NMR data acquisition and processing workflow for high-fidelity spectral analysis.

References

  • World Intellectual Property Organization. (2018). Pharmaceutical Compounds (Patent No. WO2018020242A1). Google Patents.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Exploratory

FTIR spectroscopy absorption bands of 3-cyclobutyl-2,2-dimethylpropanoic acid

An In-Depth Technical Guide to the FTIR Spectroscopy of 3-cyclobutyl-2,2-dimethylpropanoic acid Authored by: A Senior Application Scientist Introduction Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 3-cyclobutyl-2,2-dimethylpropanoic acid

Authored by: A Senior Application Scientist

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique in modern chemical research and pharmaceutical development. Its ability to provide rapid, non-destructive, and highly specific information on molecular structure and functional groups makes it an indispensable tool for structural elucidation, reaction monitoring, and quality control. This guide provides an in-depth analysis of the expected FTIR absorption bands for 3-cyclobutyl-2,2-dimethylpropanoic acid, a molecule possessing a unique combination of a sterically hindered carboxylic acid, a gem-dimethyl group, and a strained cyclobutyl ring.

Molecular Structure and Key Vibrational Moieties

The structure of 3-cyclobutyl-2,2-dimethylpropanoic acid presents three distinct regions for FTIR analysis, each with its own set of characteristic vibrations. Our analysis will focus on the contributions from the carboxylic acid group, the gem-dimethyl group, and the cyclobutyl ring system.

Caption: Standard workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of 3-cyclobutyl-2,2-dimethylpropanoic acid is predicted to be rich in information, dominated by the characteristic absorptions of its carboxylic acid group. The extremely broad O-H stretch from 3300-2500 cm⁻¹ and the strong, sharp carbonyl (C=O) peak near 1710 cm⁻¹ are the primary identifiers. Further structural confirmation is provided by a unique doublet in the 1385-1365 cm⁻¹ region, which is a hallmark of the gem-dimethyl group. While specific absorptions for the cyclobutyl ring are less distinct and fall within the complex fingerprint region, their presence contributes to the overall unique spectral signature of the molecule. This predictive guide, grounded in established spectroscopic principles and data from analogous structures, provides researchers with a robust framework for the identification and characterization of this and related molecules, facilitating its application in pharmaceutical and chemical research.

References

  • Title: Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Vibrational Spectra of Substituted Cyclobutane Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Density functional theory and FTIR spectroscopic study of carboxyl group Source: Indian Journal of Pure & Applied Physics URL: [Link]

  • Title: Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Pivalic acid | C5H10O2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: IR Spectrum Table & Chart Source: Sigma-Aldrich (provided via ResearchGate) URL: [Link]

  • Title: INFRARED SPECTRUM OF THE CYCLOBUTYL RADICAL IN He DROPLETS Source: International Symposium on Molecular Spectroscopy, University of Illinois Urbana-Champaign URL: [Link]

  • Title: Propanoic acid, 2,2-dimethyl-, methyl ester Source: NIST Chemistry WebBook URL: [Link]

  • Title: Cyclobutylcarboxylic acid Source: NIST Chemistry WebBook URL: [Link]

  • Title: Pivalic acid, phenyl ester - SpectraBase Source: SpectraBase URL: [Link]

  • Title: High-resolution infrared spectroscopy of jet cooled cyclobutyl in the a-CH stretch region Source: NSF Public Access Repository (NSF-PAR) URL: [Link]

  • Title: Vibration modes in FTIR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method Source: IOSR Journal of Applied Chemistry URL: [Link]

  • Title: Infrared spectral charateristics of the cyclobutane ring system Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency motion Source: The Journal of Chemical Physics URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Target Molecule: 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1) [1] Molecular Formula: C9H16O2 [2] Molecular Weight: 156.22 g/mol [3] Application Context: Lipophilic building block for drug discovery, steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1) [1] Molecular Formula: C9H16O2 [2] Molecular Weight: 156.22 g/mol [3] Application Context: Lipophilic building block for drug discovery, steric shielding of amide/ester bonds, and ADME optimization.

Mechanistic Rationale and Synthetic Strategy

The synthesis of highly branched, sterically hindered aliphatic carboxylic acids like 3-cyclobutyl-2,2-dimethylpropanoic acid requires robust carbon-carbon bond formation strategies. The presence of a quaternary carbon adjacent to the carboxylic acid (the α -position) necessitates a highly nucleophilic intermediate to overcome the steric bulk of the incoming electrophile.

Our validated protocol utilizes an α -alkylation of an ester enolate .

  • Enolization: Methyl isobutyrate is deprotonated using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to form a stable, kinetically favored lithium enolate.

  • Alkylation: The enolate is reacted via an SN​2 mechanism with (bromomethyl)cyclobutane. The cyclobutyl ring, while strained, is relatively stable to these basic conditions, and the primary bromide serves as an excellent electrophile.

  • Saponification: The resulting sterically hindered ester (methyl 3-cyclobutyl-2,2-dimethylpropanoate) requires aggressive hydrolysis conditions. Standard room-temperature saponification is often too slow due to the adjacent gem-dimethyl groups; therefore, elevated temperatures with Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system are employed.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
Methyl isobutyrate102.131.001.02 g (1.15 mL)Starting Material
LDA (2.0 M in THF/heptane)107.121.105.50 mLStrong Base
(Bromomethyl)cyclobutane149.031.051.56 g (1.18 mL)Electrophile
Tetrahydrofuran (THF)72.11-20.0 mLAnhydrous Solvent
Lithium Hydroxide (LiOH·H2O)41.963.001.26 gSaponification Reagent
3-Cyclobutyl-2,2-dimethylpropanoic acid 156.22 1.00 ~1.33 g (Expected 85%) Final Product

Synthetic Workflow Visualization

G A Methyl Isobutyrate (Starting Material) B LDA, THF, -78°C (Deprotonation) A->B C Lithium Enolate Intermediate B->C E Methyl 3-cyclobutyl- 2,2-dimethylpropanoate C->E SN2 Alkylation D (Bromomethyl)cyclobutane (-78°C to RT) D->E F LiOH, THF/H2O, 60°C (Saponification) E->F G 3-Cyclobutyl-2,2- dimethylpropanoic acid F->G Acidic Workup (HCl)

Fig 1: Step-by-step synthetic pathway for 3-cyclobutyl-2,2-dimethylpropanoic acid.

Step-by-Step Experimental Methodologies

Phase 1: Enolate Generation and Alkylation

Causality Note: Strict anhydrous conditions and cryogenic temperatures are required to prevent the degradation of LDA and to avoid Claisen condensation byproducts.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flush the system with ultra-high purity nitrogen for 15 minutes.

  • Solvent & Base: Inject anhydrous THF (15 mL) into the flask and cool to -78 °C using a dry ice/acetone bath. Syringe in LDA (2.0 M solution, 5.50 mL, 11.0 mmol).

  • Enolate Formation: Dilute methyl isobutyrate (1.02 g, 10.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the LDA solution over 10 minutes. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete enolization.

  • Electrophile Addition: Add (bromomethyl)cyclobutane (1.56 g, 10.5 mmol) dropwise via syringe.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then remove the dry ice bath and allow the reaction to slowly warm to room temperature (20-25 °C) over 4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ) solution (10 mL). Extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Saponification of the Hindered Ester

Causality Note: The gem-dimethyl group creates significant steric hindrance around the carbonyl carbon. Elevated temperatures are necessary to drive the nucleophilic acyl substitution (hydrolysis) to completion.

  • Solvent System: Dissolve the crude methyl 3-cyclobutyl-2,2-dimethylpropanoate in a mixture of THF (10 mL), Methanol (5 mL), and Water (5 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.26 g, 30.0 mmol) to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS until the ester is completely consumed (typically 12-16 hours).

  • Volatile Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the THF and Methanol.

Phase 3: Isolation and Purification

Causality Note: The product is a lipophilic carboxylic acid. It will remain in the aqueous phase as a lithium salt until acidified, allowing for the extraction of non-acidic impurities prior to product isolation.

  • Aqueous Wash: Dilute the remaining aqueous residue with 15 mL of water. Wash this basic aqueous layer with diethyl ether ( 2×10 mL) to remove unreacted starting materials and non-polar byproducts. Discard the ether washes.

  • Acidification: Cool the aqueous layer in an ice bath to 0 °C. Carefully acidify the solution by dropwise addition of 2.0 M Hydrochloric Acid (HCl) until the pH reaches 2-3. The product will precipitate or form an oily suspension.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate ( 3×15 mL).

  • Final Drying: Wash the combined organic extracts with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude acid via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate with 1% Acetic Acid) or via recrystallization from a suitable solvent (e.g., heptane) to yield pure 3-cyclobutyl-2,2-dimethylpropanoic acid as a white solid or viscous oil.

References

  • PubChemLite. (n.d.). 3-cyclobutyl-2,2-dimethylpropanoic acid (C9H16O2). University of Luxembourg. Retrieved April 1, 2026, from[Link]

Application

amide bond formation using 3-cyclobutyl-2,2-dimethylpropanoic acid

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 3-Cyclobutyl-2,2-dimethylpropanoic Acid Executive Summary 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1) is a highly valuable buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Executive Summary

3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1) is a highly valuable building block in modern drug discovery. The incorporation of this bulky, lipophilic moiety can significantly enhance a drug candidate's metabolic stability and target residence time. However, the α,α-dimethyl substitution creates a neopentyl-like steric shield around the carbonyl carbon. This extreme steric hindrance severely retards the nucleophilic attack of amines during standard amide coupling reactions, often leading to reaction failure or abysmal yields when using conventional reagents like EDC or HBTU[1]. This application note provides field-proven, mechanistically grounded protocols to achieve >80% yields using advanced uronium salts (HATU) and mild acid chloride generators (Ghosez's reagent).

Mechanistic Insights and Causality

The Failure of Standard Carbodiimides and HBTU When 3-cyclobutyl-2,2-dimethylpropanoic acid is activated by HBTU or EDC, the resulting O-acylisourea or OBt active ester is heavily shielded by the adjacent cyclobutyl and gem-dimethyl groups. The incoming amine cannot easily achieve the Bürgi-Dunitz trajectory required for attack. Consequently, the activated intermediate either hydrolyzes back to the starting material or undergoes an irreversible N-acylurea rearrangement. Patent literature reports yields as low as 32% when coupling this specific acid using HBTU[1].

The HATU Advantage: The 7-Aza Effect To overcome this barrier, HATU is employed. The superiority of HATU lies in its leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the pyridine ring acts as a neighboring general base. It hydrogen-bonds with the incoming amine, effectively pre-organizing the transition state and guiding the nucleophile directly to the shielded carbonyl carbon—a phenomenon known as the "7-aza effect"[2]. Critical Experimental Choice: When using HATU, the acid must be pre-activated before adding the amine. If the amine is added simultaneously, it can attack the HATU reagent directly, forming a stable tetramethylguanidinium byproduct (the "guanidylation trap"), which terminates the reaction[3].

The Ultimate Solution for Hindered Amines: Ghosez's Reagent If the coupling partner is an electron-deficient aniline or a sterically hindered secondary amine, even HATU may fail. In these extreme cases, converting the acid to an acid chloride is required because the chloride ion is a much smaller leaving group than HOAt, minimizing steric clash in the transition state. We utilize Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) over traditional oxalyl chloride. Ghosez's reagent converts the acid to the acid chloride under strictly neutral conditions, preventing the generation of HCl gas that could degrade acid-sensitive functional groups (e.g., Boc-protected amines or tert-butyl esters)[4].

Comparative Performance Data

The following table summarizes the expected performance of various activation strategies when coupling 3-cyclobutyl-2,2-dimethylpropanoic acid with a standard primary amine.

Coupling StrategyActivation IntermediateTypical Yield (%)Reaction TimeMechanistic Advantage / Limitation
HBTU / DIPEA OBt Active Ester30 - 35%16 - 24 hBaseline method; severe steric clash prevents efficient aminolysis[1].
HATU / DIPEA OAt Active Ester75 - 85%4 - 8 h7-Aza effect guides the amine; requires strict pre-activation[2][3].
Ghosez's Reagent Acid Chloride> 90%2 - 4 hMinimal steric bulk at the carbonyl; highly electrophilic intermediate[4].

Strategic Workflow Visualization

G start 3-Cyclobutyl-2,2-dimethylpropanoic acid + Amine Nucleophile q1 Is the amine sterically hindered or electron-deficient? start->q1 hatu Protocol A: HATU / DIPEA (Uronium Activation) q1->hatu No (Primary/Unhindered) ghosez Protocol B: Ghosez's Reagent (Acid Chloride Route) q1->ghosez Yes (Secondary/Aniline)

Decision tree for selecting the optimal coupling strategy for α,α-disubstituted carboxylic acids.

G A Hindered Acid (Carboxylate) B O-Acyluronium Intermediate A->B HATU C OAt Active Ester (7-Aza Effect) B->C HOAt release D Amide Product C->D Amine attack

Mechanistic pathway of HATU-mediated activation highlighting the HOAt active ester formation.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Primary Amines) Rationale: This protocol separates the activation and aminolysis steps to prevent the guanidylation of the amine.

  • Preparation : In an oven-dried flask under N₂, dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid (1.0 equiv, 1.0 mmol, 156.2 mg) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL). Stir for 2 minutes to ensure complete deprotonation of the acid.

  • Pre-Activation : Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in one portion. The solution will typically turn a pale yellow. Stir at room temperature for exactly 15 minutes.

    • Validation Check: An aliquot quenched in methanol and analyzed by LCMS should show the methyl ester mass, confirming the successful formation of the active ester.

  • Aminolysis : Add the primary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 4 to 8 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LCMS until the active ester is consumed.

  • Workup : Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, then with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid and the HOAt byproduct. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent (For Hindered/Weak Amines) Rationale: Generates a highly reactive, sterically unencumbered acid chloride without producing HCl, protecting sensitive substrates[4].

  • Acid Chloride Formation : In an oven-dried flask under N₂, dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid (1.0 equiv, 1.0 mmol, 156.2 mg) in anhydrous CH₂Cl₂ (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv, 1.2 mmol, 159 µL) dropwise.

  • Activation : Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: The reaction mixture will remain clear. To verify acid chloride formation, quench a 10 µL aliquot into 100 µL of benzylamine and check for the benzylamide product via LCMS.

  • Coupling : Cool the reaction back to 0 °C. Add the hindered amine (1.1 equiv, 1.1 mmol) followed immediately by DIPEA (3.0 equiv, 3.0 mmol, 522 µL).

  • Completion : Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Workup : Quench with water (10 mL). Extract with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The resulting N,N-dimethylisobutyramide byproduct from Ghosez's reagent is highly water-soluble and is typically removed completely during the aqueous washes.

References

  • Title: WO2018020242A1 - Pharmaceutical compounds Source: Google Patents URL
  • Title : HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source : Peptide Chemistry URL : [Link]

  • Title : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

Sources

Method

Application Notes and Protocols for the Integration of 3-Cyclobutyl-2,2-dimethylpropanoic Acid into Novel API Scaffolds

Introduction: Rationale for a Novel Building Block in Medicinal Chemistry The relentless pursuit of novel chemical entities with improved pharmacological profiles necessitates the exploration of unique and strategically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for a Novel Building Block in Medicinal Chemistry

The relentless pursuit of novel chemical entities with improved pharmacological profiles necessitates the exploration of unique and strategically designed building blocks. 3-Cyclobutyl-2,2-dimethylpropanoic acid emerges as a compelling scaffold component for the modern medicinal chemist. This molecule synergistically combines two key structural motifs—a cyclobutyl ring and a gem-dimethyl group—both of which have independently demonstrated significant advantages in drug design. The strategic incorporation of this acid into new active pharmaceutical ingredient (API) scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, ultimately enhancing their therapeutic potential.

The cyclobutyl motif introduces a three-dimensional character to otherwise planar molecules, a crucial attribute for improving target engagement and escaping the "flatland" of traditional aromatic ring systems.[1] This non-planar structure can lead to enhanced metabolic stability and favorable physicochemical properties.[1][2] Concurrently, the gem-dimethyl group, a common feature in numerous natural products and FDA-approved drugs, offers a powerful tool for medicinal chemists.[3][4] It can enforce a bioactive conformation by restricting bond rotation, provide beneficial van der Waals interactions within a target's binding pocket, and shield adjacent functional groups from metabolic degradation, thereby improving the overall pharmacokinetic profile of a drug candidate.[3][5]

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for incorporating 3-cyclobutyl-2,2-dimethylpropanoic acid into novel API scaffolds. We will delve into the rationale behind its use, provide detailed protocols for its coupling to various amine-containing scaffolds, and outline robust analytical methods for the characterization of the resulting derivatives.

The Strategic Advantage of 3-Cyclobutyl-2,2-dimethylpropanoic Acid in API Design

The decision to incorporate 3-cyclobutyl-2,2-dimethylpropanoic acid is predicated on its potential to confer a range of desirable properties to a lead compound. The following table summarizes the anticipated impact of this building block on key drug-like properties.

PropertyInfluence of 3-Cyclobutyl-2,2-dimethylpropanoic Acid MoietyRationale and Mechanistic Insight
Solubility Generally increased aqueous solubility compared to planar aromatic analogues.The non-planar, sp³-rich nature of the cyclobutyl group disrupts crystal lattice packing, often leading to improved solubility.
Lipophilicity (LogP/LogD) Moderate increase in lipophilicity.The aliphatic nature of the cyclobutyl and gem-dimethyl groups contributes to lipophilicity, which can enhance membrane permeability. This needs to be balanced to maintain aqueous solubility.[6]
Metabolic Stability Significantly enhanced metabolic stability.The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) of adjacent functionalities. The cyclobutyl ring is also generally more resistant to metabolism than many acyclic or aromatic systems.[5][6]
Target Binding Affinity Potential for increased binding affinity and selectivity.The rigid, three-dimensional structure of the cyclobutyl group can orient key pharmacophoric elements for optimal interaction with the target protein.[2] The gem-dimethyl group can provide favorable van der Waals contacts within hydrophobic pockets of the binding site.[3]
Permeability Potentially improved cell permeability.A balanced lipophilicity and the ability to adopt specific conformations can facilitate passive diffusion across biological membranes.
Reduced Planarity Increased three-dimensional character.Moving away from planarity is a key strategy in modern drug design to improve physicochemical properties and explore novel chemical space.[1]

Proposed Synthesis of 3-Cyclobutyl-2,2-dimethylpropanoic Acid

While not commercially available in large quantities, a plausible synthetic route to 3-cyclobutyl-2,2-dimethylpropanoic acid can be envisioned based on established organic chemistry principles. A potential disconnection approach is outlined below.

3-cyclobutyl-2,2-dimethylpropanoic_acid 3-Cyclobutyl-2,2-dimethylpropanoic Acid hydrolysis Hydrolysis 3-cyclobutyl-2,2-dimethylpropanoic_acid->hydrolysis ester Corresponding Ester hydrolysis->ester malonic_ester_synthesis Malonic Ester Synthesis ester->malonic_ester_synthesis cyclobutylmethyl_halide Cyclobutylmethyl Halide malonic_ester_synthesis->cyclobutylmethyl_halide dimethylmalonate Dimethyl Malonate malonic_ester_synthesis->dimethylmalonate halogenation Halogenation cyclobutylmethyl_halide->halogenation cyclobutane_methanol Cyclobutanemethanol reduction Reduction cyclobutane_methanol->reduction halogenation->cyclobutane_methanol cyclobutanecarboxylic_acid Cyclobutanecarboxylic Acid reduction->cyclobutanecarboxylic_acid

Caption: Retrosynthetic analysis of 3-cyclobutyl-2,2-dimethylpropanoic acid.

A forward synthesis could involve the alkylation of dimethyl malonate with a suitable cyclobutylmethyl halide, followed by hydrolysis and decarboxylation.[7]

Experimental Protocols: Incorporating the Moiety into API Scaffolds

The primary chemical transformation for incorporating 3-cyclobutyl-2,2-dimethylpropanoic acid is amide bond formation. Due to the steric hindrance around the carboxylic acid, standard coupling conditions may prove inefficient. Therefore, more robust protocols are required. We present two highly effective methods: HATU-mediated coupling and a strategy involving the in situ formation of an acyl fluoride.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines and is known for its high efficiency and low epimerization rates, even with sterically demanding substrates.[8][9]

Workflow:

start Start: Reagents in Anhydrous Solvent dissolve Dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid, amine, and HATU in anhydrous DMF or DCM. start->dissolve cool Cool reaction mixture to 0 °C. dissolve->cool add_base Add DIPEA dropwise. cool->add_base warm_stir Allow to warm to room temperature and stir. add_base->warm_stir monitor Monitor reaction by TLC or LC-MS. warm_stir->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end End: Purified Amide Product purify->end

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

For particularly challenging couplings with electron-deficient or highly hindered amines, the formation of a highly reactive acyl fluoride intermediate can be advantageous.[10][11][12] This method often succeeds where other coupling reagents fail.

Workflow:

start Start: Reagents in Anhydrous Solvent acid_fluoride_formation Dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid and add a deoxyfluorinating agent (e.g., PyFluor) and base. start->acid_fluoride_formation stir_rt Stir at room temperature to form acyl fluoride. acid_fluoride_formation->stir_rt add_amine Add the amine to the reaction mixture. stir_rt->add_amine heat Heat the reaction mixture (if necessary). add_amine->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end End: Purified Amide Product purify->end

Caption: Workflow for amide coupling via in situ acyl fluoride formation.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry vial under an inert atmosphere, add 3-cyclobutyl-2,2-dimethylpropanoic acid (1.3 equivalents) and a deoxyfluorinating agent such as pentafluoropyridine (PFP) (1.5 equivalents).[12]

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) followed by a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the acyl fluoride.

  • Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vial and stir at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Analytical Characterization of Novel Scaffolds

Thorough characterization of the newly synthesized amides is crucial to confirm their identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclobutyl and gem-dimethyl groups. Expect multiplets for the cyclobutyl protons, typically in the range of 1.5-2.5 ppm. The gem-dimethyl groups will appear as one or two singlets (depending on the chirality of the rest of the molecule) in the upfield region, around 0.9-1.2 ppm. The protons on the carbon alpha to the amide carbonyl will typically resonate between 2.0 and 2.5 ppm.[13] The NH proton of a secondary amide will appear as a broad singlet between 5.5 and 8.5 ppm.[13]

  • ¹³C NMR: The carbonyl carbon of the amide will be observed in the range of 170-180 ppm.[13] The quaternary carbon of the gem-dimethyl group will be in the aliphatic region, and the carbons of the cyclobutyl ring will also appear in the upfield region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation for amides is the cleavage of the C-N bond.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.[14] The N-H stretch of a secondary amide will be visible as a sharp peak around 3300 cm⁻¹.[14]

Conclusion

3-Cyclobutyl-2,2-dimethylpropanoic acid is a promising building block for the development of novel API scaffolds with enhanced drug-like properties. Its unique combination of a three-dimensional cyclobutyl ring and a metabolically robust gem-dimethyl group offers a powerful strategy for optimizing lead compounds. The protocols detailed in this guide provide a practical framework for the successful incorporation of this moiety into a variety of molecular architectures. By leveraging these methods, researchers can expand their chemical space and accelerate the discovery of new and improved therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Taylor, J. G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5899–5903. Available at: [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(10), e202200089. Available at: [Link]

  • The MJA Lab. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Available at: [Link]

  • de Vicente, J., et al. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chernykh, A., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Hu, J., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1734–1739. Available at: [Link]

  • Singh, R., & Kumar, V. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Al-Obaid, A. M., et al. (2009). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. Available at: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • LibreTexts Chemistry. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Wada, K., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965. Available at: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1622. Available at: [Link]

  • LibreTexts Chemistry. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Available at: [Link]

  • Jiang, Z., et al. (2023). Discovery of novel non-peptidic and non-covalent small-molecule 3CLpro inhibitors as potential candidate for COVID-19 treatment. Signal Transduction and Targeted Therapy, 8(1), 195. Available at: [Link]

  • Wang, Y., et al. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • de Klerk, B., et al. (2025). Novel Approaches to Monitor Pharmacokinetics and Metabolism of Gemcitabine-Ibandronate Conjugate in Mice and Dogs. MDPI. Available at: [Link]

  • Smith, A. M., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(8), 2495-2499. Available at: [Link]

  • Fox, J. M., et al. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Available at: [Link]

  • Google Patents. (n.d.). US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor.
  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. Available at: [Link]

  • Keio University. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • ResearchGate. (2024). Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate. Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Precursors for the Synthesis of 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Context & Strategic Importance The incorporation of sterically demanding, lipophilic aliphatic motifs is a proven strategy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Context & Strategic Importance

The incorporation of sterically demanding, lipophilic aliphatic motifs is a proven strategy in modern medicinal chemistry to improve metabolic stability and membrane permeability. 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS 1439902-54-1)[1] is a highly specialized building block that features a unique combination of a cyclobutane ring and a gem-dimethyl group. This specific structural arrangement provides significant steric bulk and has been successfully utilized as a critical intermediate in the development of pharmaceutical compounds, most notably in the synthesis of selective USP19 inhibitors for cancer and neurodegenerative disease therapies[2].

Analytical profiling of this compound reveals a monoisotopic mass of 156.115 Da and an XlogP of 2.7, underscoring its utility as a lipophilic vector in drug design[3]. However, constructing the fully saturated carbon framework directly is synthetically challenging due to the lack of reactive handles on the gem-dimethyl-substituted carbon (C2). Consequently, the most robust synthetic strategy relies on the late-stage catalytic hydrogenation of unsaturated precursors .

Precursor Design & Mechanistic Causality

To yield the target saturated acid, two primary unsaturated precursors can be strategically designed. The choice of precursor dictates the upstream assembly chemistry and influences the downstream hydrogenation kinetics.

  • Precursor A (Exocyclic Alkene): 3-Cyclobutylidene-2,2-dimethylpropanoic acid

    • Synthesis Rationale: Assembled via a Horner-Wadsworth-Emmons (HWE) olefination between cyclobutanone and a phosphonate derivative of 2,2-dimethylpropanoic acid.

  • Precursor B (Endocyclic Alkene): 3-(Cyclobut-1-en-1-yl)-2,2-dimethylpropanoic acid

    • Synthesis Rationale: Assembled via transition-metal-catalyzed cross-coupling (e.g., Negishi coupling) between cyclobutenyl triflate and an organozinc reagent derived from 3-iodo-2,2-dimethylpropanoic acid.

Mechanistic Challenges in Hydrogenation

The catalytic hydrogenation of both precursors is non-trivial. The gem-dimethyl group at the C2 position creates a "neopentyl-like" steric shield adjacent to the double bond. This severe steric hindrance impedes the planar approach of the alkene to the catalyst surface (Pd or Pt nanoparticles).

Causality of Catalyst Selection: Standard atmospheric hydrogenation using low-loading Palladium on Carbon (Pd/C) often results in stalled reactions. To overcome the activation energy barrier imposed by steric repulsion, high-activity catalysts (such as 10% Pd/C or Adams' Catalyst, PtO2​ ) combined with elevated hydrogen pressure (50 psi) are strictly required to force the equilibrium toward the metal-alkene adsorption complex.

PrecursorWorkflow A Cyclobutanone + Phosphonate B Precursor A: 3-Cyclobutylidene-2,2- dimethylpropanoic acid A->B HWE Olefination E Target Molecule: 3-Cyclobutyl-2,2- dimethylpropanoic acid B->E Catalytic Hydrogenation (Pd/C or PtO2) C Cyclobutenyl Triflate + Organozinc D Precursor B: 3-(Cyclobut-1-en-1-yl)-2,2- dimethylpropanoic acid C->D Negishi Coupling D->E Catalytic Hydrogenation (Pd/C or PtO2)

Caption: Workflow for the synthesis and hydrogenation of unsaturated precursors to the target molecule.

Quantitative Data: Catalyst Screening

The following table summarizes the optimization of hydrogenation conditions for Precursor A. The data illustrates the necessity of elevated pressure to achieve quantitative conversion.

Table 1: Catalyst Screening for Hydrogenation of 3-Cyclobutylidene-2,2-dimethylpropanoic Acid

Catalyst SystemLoading (wt%)SolventPressure (psi)Temp (°C)Time (h)Conversion (%)
10% Pd/C (50% wet)10Methanol15252445
10% Pd/C (50% wet) 10 Methanol 50 25 12 >99
PtO2​ (Adams' Catalyst)5Ethyl Acetate50258>99
5% Rh/Al2​O3​ 10Methanol50502485

Note: Methanol is preferred for Pd/C to facilitate proton transfer and substrate solubility. Ethyl acetate is utilized with PtO2​ to prevent potential esterification side-reactions.

Experimental Protocol: Self-Validating Hydrogenation Workflow

This methodology details the reduction of the exocyclic precursor (Precursor A) to 3-cyclobutyl-2,2-dimethylpropanoic acid. The protocol is designed as a self-validating system , ensuring that physical observations and analytical checkpoints independently confirm reaction success.

Materials Required
  • Substrate: 3-Cyclobutylidene-2,2-dimethylpropanoic acid (10.0 mmol, 1.54 g)

  • Catalyst: 10% Pd/C, 50% wet (154 mg, 10 wt% relative to substrate)

  • Solvent: Anhydrous Methanol (HPLC grade, 50 mL)

  • Gas: Ultra-High Purity (UHP) Hydrogen

Step-by-Step Methodology
  • Substrate Preparation: In a thoroughly dried, argon-purged Parr hydrogenation vessel, dissolve the substrate in 50 mL of anhydrous Methanol (0.2 M concentration).

    • Causality: Methanol ensures complete dissolution of the carboxylic acid and provides a polar medium that stabilizes the transition state during the hydride transfer step.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution.

    • Self-Validation & Safety: The catalyst must be added under a continuous argon blanket. Dry Pd/C can spontaneously ignite methanol vapors upon contact with atmospheric oxygen. Using 50% wet Pd/C mitigates this risk while maintaining catalytic activity.

  • Atmosphere Exchange: Seal the hydrogenation vessel. Purge the system by pressurizing with Nitrogen to 30 psi and venting (repeat 3 times). Follow this by pressurizing with Hydrogen to 30 psi and venting (repeat 3 times).

    • Causality: Complete removal of oxygen prevents the formation of explosive mixtures and avoids the oxidative deactivation of the palladium surface.

  • Pressurized Reaction: Pressurize the vessel to 50 psi with H2​ gas. Initiate vigorous mechanical stirring (800 rpm) at 25 °C.

    • Causality: Vigorous stirring is critical to overcome mass transfer limitations. The diffusion of H2​ gas into the liquid phase is the rate-limiting physical step, especially for sterically hindered substrates requiring high dissolved gas concentrations.

  • In-Process Control (IPC) & Validation: Monitor the reaction using a mass flow controller. The reaction is physically validated when the H2​ uptake curve asymptotes at exactly 1.0 molar equivalent.

    • Analytical Validation: Vent the reactor, extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is complete when the precursor signal disappears and the product peak emerges at m/z 155.10 [M-H]− [3].

  • Workup and Isolation: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with excess Methanol (2 x 20 mL). Concentrate the filtrate under reduced pressure to afford 3-cyclobutyl-2,2-dimethylpropanoic acid as a high-purity crystalline solid or viscous oil.

HydrogenationMechanism Cat Active Catalyst Surface (Pd or Pt Nanoparticles) Ads Metal-Alkene Adsorption Complex (Rate-Limiting Step due to gem-dimethyl) Cat->Ads H2 Chemisorption Sub Sterically Hindered Alkene (Precursor A or B) Sub->Ads Diffusion & Coordination Hyd Syn-Addition of Hydrides (Facial Selectivity) Ads->Hyd Migratory Insertion Prod Saturated Aliphatic Chain (Target Molecule) Hyd->Prod Reductive Elimination

Caption: Mechanistic pathway of catalytic hydrogenation highlighting steric constraints during adsorption.

Sources

Method

3-cyclobutyl-2,2-dimethylpropanoic acid as a lipophilic modifier in medicinal chemistry

Application Note: 3-Cyclobutyl-2,2-dimethylpropanoic Acid as an Advanced Lipophilic Modifier in Medicinal Chemistry Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Cyclobutyl-2,2-dimethylpropanoic Acid as an Advanced Lipophilic Modifier in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Technical Application Guide & Experimental Protocols.

Executive Summary & Structural Rationale

In modern medicinal chemistry, modulating the physicochemical properties of a lead compound is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1) has emerged as a highly specialized building block[1]. It functions as an advanced lipophilic modifier, strategically combining the steric bulk of a gem-dimethyl group with the unique conformational space and lipophilicity of a cyclobutyl ring[2].

As a Senior Application Scientist, I frequently recommend this moiety when a lead compound suffers from rapid amide hydrolysis or poor membrane permeability. The causality is rooted in molecular geometry:

  • The Thorpe-Ingold Effect (Steric Shielding): The α,α -dimethyl substitution forces the adjacent carbonyl into a restricted conformation, creating a dense steric shield that physically blocks nucleophilic attack by proteases or esterases.

  • Lipophilic Ligand Efficiency (LLE): The cyclobutyl ring provides a compact, hydrophobic vector that increases the partition coefficient (LogP) without adding excessive molecular weight, driving favorable entropy during target binding (e.g., hydrophobic pocket filling).

This specific modifier has been successfully deployed in the development of Ubiquitin Specific Protease 19 (USP19) inhibitors, a target implicated in muscle-wasting conditions and cancer[3][4].

Rationale A 3-Cyclobutyl-2,2- dimethylpropanoic Acid B alpha-gem-Dimethyl Group A->B C Cyclobutyl Ring A->C D Steric Shielding of Carbonyl B->D E Enhanced Lipophilicity C->E F Metabolic Stability (Protease Resistance) D->F G Membrane Permeability & Target Binding E->G

Caption: Structural causality of 3-cyclobutyl-2,2-dimethylpropanoic acid in drug design.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its impact on the parent scaffold. Below is the physicochemical profile of the unconjugated acid[1][5].

Table 1: Quantitative Physicochemical Data of 3-Cyclobutyl-2,2-dimethylpropanoic Acid

PropertyValueMedicinal Chemistry Implication
Molecular Weight 156.22 g/mol Low MW allows for fragment-based or late-stage lead optimization without violating Lipinski's Rule of 5.
XLogP3-AA ~1.7 - 2.5 (Est.)Moderate to high lipophilicity; drives passive transcellular permeability.
TPSA 37.3 ŲLow polar surface area ensures minimal disruption to blood-brain barrier (BBB) penetration if required.
Rotatable Bonds 3Low conformational flexibility minimizes entropic penalty upon target binding.
H-Bond Donors/Acceptors 1 / 2The carboxylic acid acts as the primary coupling handle; post-coupling, HBD drops to 0.

Experimental Protocols: Overcoming Steric Hindrance in Amide Coupling

The Challenge: The very feature that makes this molecule metabolically stable (the α -gem-dimethyl group) also makes it notoriously difficult to couple with amines using standard conditions (e.g., EDC/HOBt at room temperature). The steric bulk severely hinders the formation of the active ester intermediate and subsequent amine attack.

The Solution: A self-validating protocol requires the use of highly reactive uronium salts (like HATU) or conversion to the acid chloride, coupled with thermal agitation.

Protocol A: HATU-Mediated Amide Coupling (Preferred for Primary Amines)

This protocol utilizes HATU to generate a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its own steric bulk prevents it from acting as a competing nucleophile.

Reagents:

  • 3-Cyclobutyl-2,2-dimethylpropanoic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.1 eq, 0.55 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU.

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step is critical. The steric bulk slows the formation of the active ester; adding the amine too early can lead to HATU-amine guanidinylation byproducts.

  • Coupling: Add the target amine to the reaction mixture.

  • Thermal Agitation: Elevate the temperature to 45°C. Stir for 12–18 hours. Causality: The thermal energy overcomes the high activation energy barrier imposed by the gem-dimethyl shield.

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x) to remove DMF and HATU byproducts (HOAt).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Acid Chloride Generation (Required for Secondary/Hindered Amines)

If Protocol A yields <20% conversion, the acid must be converted to an acid chloride. This is commonly required when synthesizing highly hindered USP19 inhibitor intermediates[3].

Step-by-Step Methodology:

  • Chlorination: Suspend the acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (1 drop).

  • Oxalyl Chloride Addition: Dropwise add Oxalyl Chloride (2.0 eq) at 0°C. Causality: Oxalyl chloride is preferred over thionyl chloride as the byproducts (CO, CO₂) are gaseous, driving the reaction to completion without aqueous workup.

  • Concentration: Stir at room temperature for 2 hours, then concentrate in vacuo to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM, cool to 0°C, and add the target amine (1.0 eq) and Pyridine (3.0 eq). Stir at room temperature for 4 hours.

Workflow Start Evaluate Amine Steric Hindrance Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary HATU Protocol A: HATU Activation (DMF, DIPEA, 45°C) Primary->HATU AcidCl Protocol B: Acid Chloride (Oxalyl Chloride, Cat. DMF) Secondary->AcidCl Coupling Amide Bond Formation HATU->Coupling AcidCl->Coupling Workup Aqueous Workup & Flash Chromatography Coupling->Workup

Caption: Decision tree and experimental workflow for sterically hindered amide coupling.

Case Study: Optimization of USP19 Inhibitors

The practical utility of 3-cyclobutyl-2,2-dimethylpropanoic acid is perfectly illustrated in the development of Ubiquitin Specific Protease 19 (USP19) inhibitors by Almac Discovery Limited (Patent WO2018020242A1)[4][6].

USP19 is a deubiquitinating enzyme implicated in muscle wasting (cachexia) and various oncological pathways[3]. Inhibitors targeting this enzyme require high metabolic stability to survive the harsh intracellular environment of muscle and tumor tissues. By incorporating the 3-cyclobutyl-2,2-dimethylpropanoyl moiety via amide linkage to a core scaffold (e.g., substituted piperidines or pyrimidines), researchers achieved a dual-purpose optimization:

  • Protection of the Pharmacophore: The bulky lipophilic tail prevents rapid enzymatic degradation of the crucial amide linkages connecting the inhibitor's recognition motifs.

  • Cellular Penetration: The cyclobutyl group enhances the overall lipophilicity of the molecule, allowing the highly polar pharmacophoric regions (necessary for interacting with the USP19 catalytic triad) to successfully cross the lipid bilayer.

Table 2: Comparative Coupling Reagent Efficacy for 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Coupling ReagentActivation IntermediateTypical YieldRecommendation
EDC / HOBt OBt Ester< 15%Not recommended due to slow kinetics and steric clash.
HATU OAt Ester60 - 80%Preferred for primary amines; requires mild heating (45°C).
Oxalyl Chloride Acid Chloride85 - 95%Mandatory for secondary or highly hindered amines.

References

  • PubChem. 3-Cyclobutylpropanoic acid. National Center for Biotechnology Information. Retrieved from:[Link]

  • Hewitt, P., McFarland, M. M., Rountree, J. S. S., & Burkamp, F. (2018). Pharmaceutical Compounds (WO2018020242A1). World Intellectual Property Organization (WIPO). Almac Discovery Limited. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Cyclobutyl-2,2-dimethylpropanoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing highly branched aliphatic acids. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing highly branched aliphatic acids.

The synthesis of 3-cyclobutyl-2,2-dimethylpropanoic acid typically relies on the α -alkylation of isobutyric acid with cyclobutylmethyl bromide. While conceptually straightforward, this transformation is notoriously plagued by low yields due to the neopentyl-like steric hindrance of the electrophile and the aggregation states of the nucleophilic enolate. This guide deconstructs the causality behind these failures and provides a field-proven, self-validating protocol to maximize your reaction yield.

Quantitative Reaction Profiling

To understand the trajectory of this synthesis, we must first analyze how reaction variables dictate the competition between the desired SN​2 pathway and detrimental side reactions. The data below summarizes the optimization landscape for the alkylation of isobutyric acid.

Table 1: Influence of Base, Additives, and Temperature on Alkylation Yield

Base (Equiv)Solvent SystemAdditiveTemp (°C)Time (h)Isolated Yield (%)Primary Impurity Profile
LDA (1.1)THFNone2512< 5%Unreacted SM, trace condensation
LDA (2.2)THFNone251228%Unreacted alkyl halide
LDA (2.2)THFHMPA (10% v/v)251265%Trace elimination products
LDA (2.2) THF DMPU (20% v/v) 40 8 84% None (Optimized)

Mechanistic Workflow & Failure Modes

Understanding the structural logic of the reaction is critical. The diagram below maps the synthetic pathway, highlighting where steric bottlenecks force the reaction into failure modes if not properly managed.

G SM Isobutyric Acid (Starting Material) LDA 2.2 eq LDA, THF -78°C to 0°C SM->LDA Dianion Lithium Enediolate (Dianion) LDA->Dianion Alkylation Cyclobutylmethyl Bromide + DMPU (Additive) Dianion->Alkylation Product 3-Cyclobutyl-2,2-dimethyl- propanoic acid (Target) Alkylation->Product Optimized (40°C, 8h) Side1 Incomplete Alkylation (Steric Hindrance) Alkylation->Side1 No Additive Side2 Elimination Byproducts (Excess Heat) Alkylation->Side2 T > 60°C

Mechanistic workflow and failure modes in 3-cyclobutyl-2,2-dimethylpropanoic acid synthesis.

Troubleshooting & FAQs

Q1: Why is my alkylation yield stuck below 30% despite using excess LDA?

Causality: The α -alkylation of carboxylic acids requires the formation of a dianion (a lithium enediolate)[5]. The first equivalent of LDA merely deprotonates the acidic carboxyl proton; the second equivalent is required to remove the α -proton. Furthermore, cyclobutylmethyl bromide is a primary halide but possesses a bulky β -substituent (the cyclobutane ring), giving it a sluggish, neopentyl-like steric profile [1]. In pure THF, lithium enediolates form tight hexameric or tetrameric aggregates, drastically reducing their nucleophilicity. Solution: You must use a minimum of 2.2 equivalents of LDA. More importantly, you must add a strongly coordinating co-solvent like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) [3]. DMPU solvates the lithium cations, breaking up the enediolate aggregates and exposing a highly reactive, "naked" nucleophile capable of overcoming the steric hindrance of the cyclobutylmethyl system.

Q2: I am observing methylenecyclobutane and other elimination byproducts. How do I minimize E2 elimination?

Causality: Because the SN​2 transition state is sterically crowded, the activation energy for alkylation is unusually high. If you attempt to force the reaction to completion by heating it excessively (e.g., refluxing THF at 66°C), the strongly basic enediolate will act as a Brønsted base rather than a nucleophile, abstracting a proton from the alkyl halide and triggering an E2 elimination. Solution: Cap your reaction temperature at 40°C . The inclusion of DMPU lowers the activation energy of the SN​2 pathway sufficiently so that the reaction proceeds efficiently at mild temperatures, outcompeting the higher-energy E2 elimination pathway.

Q3: Should I use isobutyric acid directly, or switch to an ester (e.g., methyl isobutyrate)?

Causality: For this specific target, using the free acid is synthetically superior. Ester enolates (monoanions) are highly prone to Claisen self-condensation if the enolization is even slightly incomplete. The carboxylic acid dianion, however, is completely immune to self-condensation due to electrostatic repulsion between the anionic centers. Additionally, synthesizing the ester introduces a highly hindered 2,2-dimethyl ester intermediate, which is notoriously difficult to saponify later. Sticking to the free acid streamlines the workflow.

Q4: How critical is the quality of the cyclobutylmethyl bromide?

Causality: Cyclobutylmethyl bromide (CAS 17247-58-4) can slowly degrade upon storage, releasing trace amounts of HBr [2]. Even small amounts of HBr will instantly quench the LDA or protonate your carefully formed enediolate, disrupting the precise 2.2-equivalent stoichiometry required for dianion formation. Solution: Always verify that your cyclobutylmethyl bromide is >97% pure [2]. Prior to use, percolate the reagent through a short plug of basic alumina to remove trace acids, or distill it over calcium hydride.

Step-by-Step Experimental Methodology

This self-validating protocol utilizes DMPU to ensure high-yielding SN​2 alkylation while suppressing side reactions.

Reagents & Equipment:

  • Isobutyric acid (1.0 equiv, strictly anhydrous)

  • Diisopropylamine (2.3 equiv, distilled over CaH 2​ )

  • n -Butyllithium (2.2 equiv, 2.5 M in hexanes)

  • Cyclobutylmethyl bromide (1.1 equiv, >97% purity) [4]

  • DMPU (20% v/v relative to THF, dried over 4Å molecular sieves)

  • Anhydrous THF

  • Flame-dried glassware under an Argon atmosphere.

Step 1: Preparation of LDA

  • Charge a flame-dried flask with anhydrous THF and diisopropylamine (2.3 equiv).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n -BuLi (2.2 equiv) dropwise via syringe. Stir for 30 minutes at -78°C, then warm to 0°C for 15 minutes to ensure complete LDA formation.

Step 2: Dianion Formation 4. Re-cool the LDA solution to -78°C. 5. Add isobutyric acid (1.0 equiv) dropwise. Note: The reaction will be exothermic; control the addition rate to maintain internal temperature below -60°C. 6. Remove the cooling bath and allow the mixture to warm to 0°C. Stir at 0°C for 45 minutes. The solution may become slightly cloudy as the lithium enediolate forms.

Step 3: Alkylation 7. Cool the dianion mixture back to -78°C. 8. Add anhydrous DMPU (20% of total solvent volume) dropwise. 9. Add cyclobutylmethyl bromide (1.1 equiv) neat, dropwise via syringe. 10. Remove the cold bath. Allow the reaction to warm to room temperature, then place it in an oil bath set to 40°C. Stir for 8 hours.

Step 4: Workup & Isolation 11. Cool the reaction to 0°C and carefully quench with cold 1M HCl until the aqueous layer reaches pH 2. Critical: The pH must be acidic to ensure the product is fully protonated and partitions into the organic layer. 12. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 13. Wash the combined organic layers with water (to remove DMPU) and brine, then dry over anhydrous MgSO 4​ . 14. Filter and concentrate under reduced pressure. Purify the crude 3-cyclobutyl-2,2-dimethylpropanoic acid via vacuum distillation or recrystallization (if solidifying).

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide." nbinno.com. Available at: [Link]

  • Google Patents. "US10227285B2 - Processes and intermediates for preparing alpha,omega-dicarboxylic acid-terminated dialkane ethers." google.com.
  • MDPI. "Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities." mdpi.com. Available at: [Link]

  • Auburn University. "MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS..." auburn.edu. Available at:[Link]

Optimization

resolving poor solubility of 3-cyclobutyl-2,2-dimethylpropanoic acid in aqueous media

Introduction Welcome to the technical support guide for 3-cyclobutyl-2,2-dimethylpropanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-cyclobutyl-2,2-dimethylpropanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

3-Cyclobutyl-2,2-dimethylpropanoic acid is a carboxylic acid with a molecular structure that presents inherent challenges to aqueous solubility. Its nine-carbon backbone, featuring a bulky cyclobutyl ring and a gem-dimethyl group, creates a significant nonpolar character. While the terminal carboxylic acid group is polar, its influence is outweighed by the larger hydrophobic moiety, leading to poor water solubility. Public chemical databases predict an XlogP (a measure of lipophilicity) of 2.7, indicating a strong preference for nonpolar environments over aqueous ones[1].

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered when working with this compound.

Troubleshooting Guide & FAQs

FAQ 1: I'm trying to dissolve 3-cyclobutyl-2,2-dimethylpropanoic acid directly in my aqueous buffer (e.g., PBS, pH 7.4), but it won't go into solution. Why is this happening?

This is the most common issue and is expected based on the molecule's structure. The poor solubility stems from its significant hydrophobic character. Carboxylic acids with five or more carbons tend to be poorly soluble or insoluble in water because the nonpolar alkyl chain becomes the dominant feature of the molecule.[2][3] In this case, the nine-carbon structure is too large and nonpolar to be effectively hydrated by water molecules, despite the presence of the polar carboxyl group that can form hydrogen bonds.[4][5][6]

At a neutral pH like 7.4, the compound exists in equilibrium between its protonated (acidic) form and its deprotonated (conjugate base) form. The protonated form (R-COOH) is significantly less soluble than its ionized counterpart.

FAQ 2: How can I effectively solubilize this compound by modifying the pH?

Adjusting the pH is the most direct and often most effective strategy for solubilizing acidic compounds like this one.[7][] The solubility of a carboxylic acid is highly dependent on the pH of the aqueous medium.[9][10][11]

The Underlying Principle (Causality):

The carboxylic acid functional group (–COOH) is a weak acid. In an aqueous solution, it exists in an equilibrium:

R-COOH (less soluble) ⇌ R-COO⁻ + H⁺ (more soluble)

By increasing the pH of the solution with a base, you remove H⁺ ions, shifting the equilibrium to the right, according to Le Châtelier's principle. This converts the neutral, poorly soluble acid into its ionized carboxylate salt (R-COO⁻). This ionic form is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility. As a general rule, for full ionization and solubilization, the pH should be adjusted to approximately 1.5 to 2 units above the compound's pKa. While the exact pKa of 3-cyclobutyl-2,2-dimethylpropanoic acid is not readily published, it can be estimated to be around 4.5-5.0, similar to other aliphatic carboxylic acids like pivalic acid[12][13]. Therefore, adjusting the pH to ≥ 6.5 should effectively solubilize the compound.

Caption: pH-dependent equilibrium of 3-cyclobutyl-2,2-dimethylpropanoic acid.

Experimental Protocol: pH-Adjusted Solubilization

  • Preparation: Weigh the desired amount of 3-cyclobutyl-2,2-dimethylpropanoic acid and place it in a suitable vessel. Add approximately 80% of the final desired volume of your aqueous buffer (e.g., PBS, TRIS).

  • Dispersion: Stir the mixture to create a suspension. The compound will likely appear as an oily or white solid precipitate.

  • Titration: While continuously stirring and monitoring with a calibrated pH meter, add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise.

  • Observation: As the pH increases, you will observe the solid/oil gradually dissolving.

  • Endpoint: Continue adding base until all the material is dissolved and the solution is clear. The target pH should ideally be above 6.5-7.0.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add the remaining buffer to reach the final target volume. This ensures the final concentration is accurate.

FAQ 3: My experimental conditions are pH-sensitive and I cannot use a basic pH. What are my alternatives?

When pH modification is not an option, co-solvents or complexation agents are the preferred methods.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[][14] This change in polarity lowers the energy required to create a cavity for the nonpolar solute, effectively increasing its solubility.[]

Commonly Used Co-solvents for Biological Applications

Co-SolventStarting Concentration (v/v)Notes & Considerations
Ethanol (EtOH) 5 - 20%Generally well-tolerated in many biological systems at low concentrations. Can cause protein precipitation at higher levels.
Propylene Glycol (PG) 5 - 30%A common vehicle in pharmaceutical formulations. Less volatile than ethanol.[15][16]
Polyethylene Glycol 400 (PEG 400) 10 - 40%Higher solubilizing power for many hydrophobic compounds due to its structure.[15][16]
Dimethyl Sulfoxide (DMSO) 1 - 10%Excellent solubilizing power, but must be used with caution. Often kept below 0.5% in cell-based assays due to potential toxicity.

Experimental Protocol: Co-Solvent System Development

  • Solvent Selection: Choose a co-solvent from the table above based on the tolerance of your experimental system.

  • Preparation: Prepare a series of aqueous buffer solutions containing increasing percentages of the chosen co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • Solubility Test: Add an excess amount of 3-cyclobutyl-2,2-dimethylpropanoic acid to each co-solvent blend.

  • Equilibration: Agitate the samples (e.g., on a shaker or rotator) at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, LC-MS).

  • Optimization: Select the lowest concentration of co-solvent that provides the desired solubility for your experiment.

Caption: Workflow for selecting an appropriate co-solvent system.

Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts, encapsulating poorly soluble "guest" molecules.[17][18] They possess a hydrophilic outer surface and a lipophilic inner cavity.[18] The hydrophobic portion of 3-cyclobutyl-2,2-dimethylpropanoic acid can partition into this inner cavity, forming a water-soluble inclusion complex.[19][20][21] This is an excellent method for increasing apparent aqueous solubility without using organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[18]

Experimental Protocol: Cyclodextrin Complexation

  • Preparation: Prepare a solution of HP-β-CD in your aqueous buffer. A 1:1 or 1:2 molar ratio of your compound to cyclodextrin is a good starting point.

  • Addition: Add the 3-cyclobutyl-2,2-dimethylpropanoic acid to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours. Gentle heating or sonication can sometimes accelerate complex formation.

  • Clarification: After equilibration, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. The resulting clear filtrate contains your solubilized compound.

Cyclodextrin_Encapsulation cluster_0 Components cluster_1 Aqueous Medium Compound Hydrophobic Compound (Guest) Complex Water-Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Host) CD->Complex Complexation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin host.

FAQ 4: I prepared a 100 mM stock in 100% DMSO and it dissolved perfectly. But when I diluted it 1:1000 into my cell culture media, a precipitate formed immediately. What went wrong?

This phenomenon is known as "crashing out" or precipitation upon dilution. Your compound is highly soluble in the neat organic solvent (DMSO), but it is not soluble in the final aqueous environment of your media. When you add the concentrated DMSO stock to the media, the DMSO rapidly disperses, and the local solvent environment around your compound molecules instantly shifts from 100% organic to >99.9% aqueous. The compound's concentration is now far above its aqueous solubility limit, causing it to rapidly precipitate out of solution.

Best Practices for Diluting Organic Stocks:

  • Minimize Final Organic Solvent: Always aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% or <0.1% for sensitive cell assays).

  • Dilute into a Vortexing Solution: When performing the dilution, add the small volume of organic stock directly into the vortex of the rapidly stirring aqueous buffer/media. This promotes instantaneous mixing and rapid dispersion, which can sometimes create a kinetically stable supersaturated solution, preventing immediate precipitation.

  • Consider Serial Dilutions: For very poorly soluble compounds, performing an intermediate dilution step into a buffer with a higher co-solvent percentage before the final dilution can sometimes help.

  • Use a Better Formulation: If precipitation remains an issue, it is a strong indicator that a simple DMSO stock is not a suitable formulation. You should revert to the pH adjustment or cyclodextrin complexation methods described above to create a thermodynamically stable aqueous stock solution.

References

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (n.d.). Pearson.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). NCBI.
  • Carboxylic Acids Solubility in Water - Pass My Exams. (n.d.). Pass My Exams.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). ResearchGate.
  • Are carboxylic acids soluble in water? - Quora. (2017, March 8). Quora.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (2025, February 22). MDPI.
  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). CK-12 Foundation.
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR. (n.d.). Global Pharmaceutical Sciences Review.
  • 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30). Chemistry LibreTexts.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University.
  • Salt formation to improve drug solubility - Sign-in. (n.d.). Elsevier.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Patsnap.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). RJPDFT.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). IJPCBS.
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.). MilliporeSigma.
  • 3-cyclobutyl-2,2-dimethylpropanoic acid (C9H16O2) - PubChemLite. (n.d.). PubChem.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.). Pearson.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Given the data in Problem 47: a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.). Pearson.
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.). PubMed.
  • Propanoic acid, 2,2-dimethyl- - the NIST WebBook. (n.d.). NIST.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.).

Sources

Troubleshooting

HPLC method development and optimization for 3-cyclobutyl-2,2-dimethylpropanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges of 3-cyclobutyl-2,2-dimethylpropanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges of 3-cyclobutyl-2,2-dimethylpropanoic acid .

This molecule presents a "perfect storm" of chromatographic difficulties: it lacks a UV chromophore, possesses a highly sterically hindered neopentyl-like alpha-carbon, and exhibits semi-volatility. Below, you will find field-proven strategies, decision matrices, and self-validating protocols to ensure your method development is robust and reproducible.

Analytical Strategy Workflow

HPLC_Workflow Start Target: 3-cyclobutyl-2,2-dimethylpropanoic acid Decision Primary Analytical Goal? Start->Decision HighSens High Sensitivity (< 10 ng/mL) Decision->HighSens LowSens Assay / Purity (> 1 µg/mL) Decision->LowSens MS Direct LC-MS/MS (-ESI) Basic Mobile Phase (pH 8.5) HighSens->MS Rapid Workflow Deriv Pre-Column Derivatization (HBTU + 3-NPH) HighSens->Deriv Matrix Interference CAD Charged Aerosol Detection Salt Formation Strategy LowSens->CAD Universal Response UV Low-UV (210 nm) 0.1% H3PO4 (No TFA) LowSens->UV Standard Equipment

Decision matrix for selecting the optimal HPLC detection and mobile phase strategy.

Quantitative Comparison of Detection Modalities

To select the right approach, compare the empirical performance metrics of each detection modality below.

Detection ModalityRecommended Mobile Phase AdditiveColumn ChemistryEstimated LOQCausality / Mechanism
Low-UV (210 nm) 0.1% Phosphoric AcidAQ-C18 (100% aqueous compatible)~5–10 µg/mLRelies on weak carboxylate n→π∗ transitions. Requires highly transparent buffers[1].
CAD / ELSD 10 mM Ammonium Formate (pH 8.0)Standard C18 or C8~0.5–1 µg/mLUniversal particle detection. Basic pH forms a non-volatile salt, preventing analyte evaporation[2].
LC-MS/MS (-ESI) 0.01% Ammonium HydroxideHigh-pH stable C18 (e.g., XBridge)~10–50 ng/mLBasic pH forces the acid into its ionized ( R−COO− ) state prior to electrospray, maximizing signal.
UV/MS Derivatization 0.1% Formic AcidStandard C18< 1 ng/mLCovalent addition of a chromophore/fluorophore (e.g., 3-NPH) drastically increases ionization and UV cross-section[3].

Troubleshooting & FAQs

Q1: The "Invisible Peak" — I am using a standard 0.1% TFA gradient and monitoring at 254 nm, but I cannot detect the compound. Why? Answer: 3-cyclobutyl-2,2-dimethylpropanoic acid is a purely aliphatic carboxylic acid lacking any conjugated π -electron systems. It does not absorb at 254 nm. Its only chromophore is the carboxylate group, which exhibits very weak end-absorption at 205–210 nm[1]. Solution: If you must use UV detection, switch your wavelength to 210 nm and replace Trifluoroacetic Acid (TFA) with 0.1% Phosphoric Acid ( H3​PO4​ ) or Sulfuric Acid[4]. TFA absorbs strongly below 215 nm; as the organic composition changes during a gradient, the TFA concentration in the flow cell shifts, causing massive baseline drift that will bury your peak.

Q2: CAD Signal Loss — I switched to Charged Aerosol Detection (CAD), but my peak area is inconsistent and lower than expected. What is happening? Answer: While CAD is excellent for non-chromophoric compounds[5], a C9 aliphatic acid is semi-volatile. During the nebulization and drying process inside the CAD, a portion of the protonated (neutral) acid evaporates along with the mobile phase, leading to signal loss[2]. Solution: Utilize the "salt formation" strategy[2]. By adjusting your mobile phase to a slightly basic pH (e.g., using 10 mM ammonium formate), the acid converts to its ionized carboxylate form. This non-volatile salt survives the drying tube, dramatically enhancing the CAD signal intensity and reproducibility[2].

Q3: Poor Peak Shape — When analyzing the compound using an acidic mobile phase (pH 3.5), the peak is broad and tails significantly. Why? Answer: The pKa of this sterically hindered acid is approximately 4.8–5.0. At pH 3.5, the compound exists in a mixed ionization state (partially protonated, partially ionized). This leads to dual-mode retention on the stationary phase and secondary interactions with residual silanols. Solution: Apply the "2-Unit Rule." Your mobile phase pH must be at least 2 units below the pKa (pH < 2.8) to ensure full protonation, or 2 units above (pH > 7.0) to ensure full ionization. Switching to 0.1% H3​PO4​ (pH ~2.1) will immediately sharpen the peak[1].

Q4: Derivatization Failure — We are following standard 3-Nitrophenylhydrazine (3-NPH) and EDC protocols to derivatize the acid for LC-MS, but our yields are near zero. How do we fix this? Answer: The root cause is severe steric hindrance. 3-cyclobutyl-2,2-dimethylpropanoic acid features a gem-dimethyl group at the alpha-carbon, creating a bulky, neopentyl-like center. Standard carbodiimide chemistry (EDC) fails because the bulky intermediate physically blocks nucleophilic attack by 3-NPH[3]. Solution: To overcome this massive activation energy barrier, you must replace EDC with a highly reactive uronium-based coupling reagent like HBTU or HATU, paired with a strong base like DIPEA[6]. This specific substitution has been successfully documented in synthetic literature for this exact compound[6]. See the protocol below.

Step-by-Step Protocol: HBTU-Mediated 3-NPH Derivatization

This protocol is specifically optimized to overcome the steric hindrance of the 2,2-dimethyl geometry.

System Self-Validation Checkpoint: Always run a reaction blank (solvent only) and a positive control (an unhindered acid, e.g., propanoic acid) alongside your sample. If the positive control yields a massive derivative peak but your sample does not, the reaction is limited by steric hindrance or matrix effects, proving your reagents are active and intact.

Reagents Required:

  • Reagent A: 200 mM 3-Nitrophenylhydrazine (3-NPH) hydrochloride in LC-MS grade Acetonitrile.

  • Reagent B: 150 mM HBTU (or HATU) and 250 mM N,N-Diisopropylethylamine (DIPEA) in LC-MS grade Acetonitrile.

  • Quench Solution: 5% Formic Acid in HPLC water.

Workflow:

  • Extraction: Extract the 3-cyclobutyl-2,2-dimethylpropanoic acid from your matrix using liquid-liquid extraction (e.g., Diethyl ether at pH < 2)[1]. Evaporate to dryness and reconstitute in 50 µL of Acetonitrile.

  • Activation: Add 50 µL of Reagent B to the sample vial. Vortex for 10 seconds. The HBTU will rapidly form an active ester with the sterically hindered acid[6].

  • Coupling: Add 50 µL of Reagent A (3-NPH) to the mixture[3].

  • Thermal Incubation: Seal the vial and incubate at 60 °C for 60 minutes . Note: Standard protocols use 40 °C, but 60 °C is strictly required here to overcome the neopentyl steric barrier.

  • Quenching: Remove from heat and add 50 µL of the Quench Solution. This neutralizes the DIPEA, destroys unreacted active esters, and stabilizes the derivative.

  • Analysis: Inject 2 µL onto the LC-MS/MS. Monitor in Positive ESI mode (the 3-NPH derivative ionizes exceptionally well in positive mode).

References

  • De Baere, S., et al. "Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation." PubMed (nih.gov). URL:[Link]

  • "HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction." MDPI. URL:[Link]

  • "HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains." PubMed Central (nih.gov). URL:[Link]

  • "WO2018020242A1 - Pharmaceutical compounds." Google Patents.
  • "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." LCGC International. URL:[Link]

Sources

Optimization

optimizing activation conditions for 3-cyclobutyl-2,2-dimethylpropanoic acid carboxylic group

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: activating hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: activating highly sterically hindered carboxylic acids.

The molecule , 3-cyclobutyl-2,2-dimethylpropanoic acid , presents a massive kinetic barrier to amide or ester bond formation. The α,α -dimethyl substitution creates a neopentyl-like steric shield around the carbonyl carbon, which is further exacerbated by the bulky cyclobutyl ring. Traditional carbodiimide-based coupling agents (e.g., EDC, DIC) will almost certainly fail here because the bulky O-acylisourea intermediate physically blocks the trajectory of the incoming nucleophile[1].

To succeed, we must abandon standard templates and rely on highly reactive, sterically unobtrusive electrophilic intermediates.

Activation Strategy Workflow

G Start 3-Cyclobutyl-2,2-dimethylpropanoic Acid Activation Strategy CheckAmine Assess Nucleophile (Amine/Alcohol) Start->CheckAmine HinderedAmine Sterically Hindered or Weak Nucleophile CheckAmine->HinderedAmine Yes UnHinderedAmine Primary/Un-hindered Nucleophile CheckAmine->UnHinderedAmine No AcidChloride Acid Chloride Method (Oxalyl Chloride + DMF) HinderedAmine->AcidChloride Standard approach AcylFluoride Acyl Fluoride Method (TFFH / Cyanuric Fluoride) HinderedAmine->AcylFluoride If acid chloride fails HATU Uronium Salt Method (HATU + HOAt + DIPEA) UnHinderedAmine->HATU High efficiency

Decision matrix for activating highly sterically hindered α,α-dimethyl carboxylic acids.

Troubleshooting Guide & FAQs

Q: My standard EDC/HOBt coupling yields <10% product with this acid. What is the causality behind this failure? A: Carbodiimides form an O-acylisourea intermediate. The extreme steric bulk of the gem-dimethyl groups prevents the amine from accessing the electrophilic center. Because the desired intermolecular nucleophilic attack is so slow, the intermediate undergoes an intramolecular rearrangement to form a completely unreactive N-acylurea byproduct[1]. You must switch to an activation method that generates a smaller, more reactive leaving group.

Q: I switched to HATU, but I am still seeing incomplete conversion. How can I optimize this? A: HATU is vastly superior to HBTU for hindered acids because it forms an OAt (7-azabenzotriazole) active ester[2]. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—it acts as an intramolecular base to hydrogen-bond with the incoming amine, guiding it directly to the hindered carbonyl[3],. To optimize:

  • Increase the reaction temperature to 40–50 °C.

  • Ensure you are using a strictly non-nucleophilic base like DIPEA or 2,4,6-collidine.

  • Do not over-preactivate (see next question).

Q: Why does my LC-MS show a mass corresponding to a guanidinyl byproduct when using HATU? A: This is a classic side reaction when uronium salts are used in excess or pre-activated for too long. Because 3-cyclobutyl-2,2-dimethylpropanoic acid activates slowly, unreacted HATU remains in solution. When you add your amine, the HATU reacts directly with it, forming a stable, unreactive guanidinium species. Solution: Limit pre-activation to exactly 2 minutes, or switch to a phosphonium-based reagent like PyAOP, which forms the exact same OAt ester but physically cannot cause guanidinylation.

Q: The amine I am coupling is also sterically hindered. Uronium salts are failing entirely. What is the ultimate fallback? A: You must generate an acid halide. Converting the acid to an acid chloride (using oxalyl chloride) or an acyl fluoride (using TFFH) replaces the bulky OH group with a single halogen atom[4],[1]. Fluoride and chloride are highly electronegative and possess small atomic radii, minimizing steric clash during the transition state of the nucleophilic attack[5].

Quantitative Data: Comparative Activation Strategies

The following table summarizes the expected performance of various activation strategies when applied to α,α -dialkyl carboxylic acids like our target molecule.

Activation MethodReagent SystemActive IntermediateSteric Penalty at CarbonylRelative ReactivityTypical Yield (Hindered Amine)
Carbodiimide EDC / HOBtOBt EsterVery HighLow< 10%
Uronium Salt HATU / DIPEAOAt EsterHighHigh40 - 60%
Acyl Fluoride TFFH / DIPEAAcyl FluorideVery LowVery High75 - 90%
Acid Chloride (COCl)₂ / DMFAcyl ChlorideLowExtremely High80 - 95%

Self-Validating Experimental Protocols

As a rule of thumb in process chemistry, never add a valuable amine to a reaction mixture until you have analytically proven that the carboxylic acid is fully activated. The protocols below are designed as self-validating systems .

Protocol 1: Acid Chloride Generation (The "Sledgehammer" Approach)

Use this when coupling 3-cyclobutyl-2,2-dimethylpropanoic acid to weak or hindered nucleophiles[4].

  • Setup: Dissolve the carboxylic acid (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Mechanistic note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise.

  • Self-Validation Step: Monitor the reaction for gas evolution (CO₂ and CO). Once bubbling completely ceases (typically 1–2 hours), quench a 5 µL aliquot into 100 µL of anhydrous methanol. Analyze via LC-MS. You must observe the mass of the corresponding methyl ester before proceeding.

  • Purging: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride and HCl. Failure to do this will result in the destruction of your amine.

  • Coupling: Resuspend the crude acid chloride in DCM. Add your amine (1.1 eq) followed by DIPEA (2.5 eq). Stir at room temperature for 4–12 hours.

Protocol 2: In-Situ Acyl Fluoride Generation

Acyl fluorides are highly reactive toward amines but surprisingly stable to hydrolysis, making this ideal for moisture-sensitive setups[1].

  • Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 eq) and DIPEA (2.5 eq).

  • Self-Validation Step: Stir for 30 minutes at room temperature. Quench a 5 µL aliquot in methanol containing a drop of triethylamine. LC-MS must show the methyl ester.

  • Coupling: Add the amine (1.0 eq) directly to the reaction vessel. Heat to 50 °C if the amine is exceptionally hindered, and stir overnight.

Protocol 3: Anchimeric-Assisted Uronium Coupling

Best for primary amines or when harsh acid chlorides must be avoided to protect sensitive functional groups[2],.

  • Setup: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.15 eq) and DIPEA (3.0 eq). Stir for exactly 2 to 3 minutes . Do not exceed this time limit to prevent the depletion of the active OAt ester.

  • Coupling: Add the amine (1.0 eq). The reaction mixture will turn a distinct yellow color (indicative of the liberated HOAt anion).

  • Monitoring: Monitor the disappearance of the amine via LC-MS. If the reaction stalls at 50% conversion, do not add more HATU; instead, elevate the temperature to 40 °C to overcome the kinetic barrier.

References

  • Scholars Research Library. "N-Acylation in combinatorial chemistry." Der Pharma Chemica. URL: [Link]

  • MDPI. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal for 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying 3-cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying 3-cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1)[]. Removing residual solvents from this specific intermediate requires balancing thermodynamic driving forces with the physical limitations of the molecule to ensure compliance with global regulatory standards[2].

PART 1: Core Challenges & Causality (The "Why")

Standard vacuum drying often fails for 3-cyclobutyl-2,2-dimethylpropanoic acid due to its unique structural and physical properties. Understanding the causality behind these failures is critical for selecting the right experimental intervention.

  • Steric Trapping & Solvate Formation: The gem-dimethyl group at the alpha position (C2) creates significant steric bulk around the carboxylic acid moiety. This bulk disrupts uniform hydrogen-bonded dimer formation in the solid state, often leading to irregular crystal lattices or amorphous domains. Solvents with high affinity for hydrogen bonding (e.g., Ethyl Acetate, THF) or specific dipole moments (e.g., Dichloromethane) become kinetically trapped within these lattice voids.

  • Sublimation & Co-Distillation Risks: With a molecular weight of 156.22 g/mol [3], this aliphatic carboxylic acid possesses a non-negligible vapor pressure. The brute-force approach of applying high vacuum (<0.1 mbar) and elevated heat (>40°C) to drive off trapped solvents frequently results in product loss via sublimation or co-distillation.

  • Glass Transition (Tg) Depression: In amorphous batches, residual solvents act as plasticizers, depressing the glass transition temperature (Tg) of the matrix[4]. If the drying temperature exceeds this depressed Tg, the batch melts into a viscous oil, drastically reducing the diffusion coefficient of the remaining solvent and halting the drying process entirely.

PART 2: Troubleshooting Guide & FAQs

Q1: My NMR shows 2% Ethyl Acetate (EtOAc) that won't budge under high vacuum at 35°C. If I increase the temperature to 50°C, I lose product mass. What is the solution? A1: You are experiencing sublimation due to the low molecular weight of the acid. Instead of increasing temperature, alter the thermodynamic environment using Azeotropic Chasing [5]. By dissolving the batch in a non-polar, higher-boiling solvent like n-heptane and concentrating it under mild vacuum, you form a binary mixture that lowers the effective boiling point of the trapped EtOAc[6]. The heptane easily displaces the EtOAc in the matrix and is subsequently much easier to remove without requiring extreme vacuum.

Q2: We spray-dried a batch, but Headspace GC-FID indicates Dichloromethane (DCM) levels are at 1200 ppm, well above the ICH Q3C limit. How do we extract it from the amorphous powder? A2: Amorphous solid dispersions trap solvents kinetically. You should employ Solvent-Assisted Secondary Drying [7]. Introduce a humidified nitrogen stream or methanol vapor into an agitated-vessel dryer. According to free-volume theory, the small methanol or water molecules diffuse into the polymer/amorphous matrix, plasticizing it just enough to increase the free volume[8]. This allows the bulkier DCM molecules to diffuse out rapidly. Once the DCM is removed, the highly volatile methanol/water is easily stripped away via standard vacuum[9].

Q3: How do I know when my batch is compliant for downstream API synthesis? A3: Your batch must meet the Permitted Daily Exposure (PDE) or concentration limits established by the ICH Q3C(R8) guidelines[10]. For a generic intermediate, concentration limits (ppm) are the standard release criteria evaluated via Headspace GC-FID[11].

PART 3: Quantitative Data & Regulatory Limits

To ensure your batch is audit-ready, all residual solvents must be quantified against ICH Q3C(R8) thresholds[2]. Below is a summary of limits for solvents commonly used in the synthesis and extraction of 3-cyclobutyl-2,2-dimethylpropanoic acid.

SolventICH ClassToxicity ProfilePDE (mg/day)Concentration Limit (ppm)
Dichloromethane (DCM) Class 2Non-genotoxic animal carcinogen6.0600
Methanol (MeOH) Class 2Reversible neurotoxicity30.03000
Tetrahydrofuran (THF) Class 2Non-genotoxic carcinogen7.2720
Ethyl Acetate (EtOAc) Class 3Low toxic potential50.05000
n-Heptane Class 3Low toxic potential50.05000
Acetone Class 3Low toxic potential50.05000

Data derived from ICH Harmonised Guideline Q3C(R8)[2].

PART 4: Experimental Protocols

Protocol A: Azeotropic Chasing (For Oils and Crystalline Lattices)

This protocol is a self-validating system: the physical state of the product and in-process NMR provide immediate feedback on success.

  • Dissolution: Transfer the contaminated batch of 3-cyclobutyl-2,2-dimethylpropanoic acid to a round-bottom flask. Dissolve completely in 5 to 10 volumes of n-heptane (or cyclohexane).

  • Evaporation: Attach to a rotary evaporator. Set the water bath to 35°C (do not exceed 40°C to prevent sublimation). Apply a mild vacuum (approx. 150–200 mbar) to slowly strip the solvent mixture[5].

  • Iteration: Once concentrated to a residue, repeat the dissolution in n-heptane and evaporation process two additional times.

  • Self-Validation (In-Process Control): Pull a 5 mg sample and dissolve in CDCl3. Run a ^1^H NMR. The disappearance of the trapped solvent's characteristic peaks (e.g., EtOAc singlet at 2.05 ppm) validates the displacement.

  • Final Drying: Dry the resulting white solid under high vacuum (0.1 mbar) at ambient temperature (20–25°C) for 4–6 hours to remove residual heptane.

Protocol B: Solvent-Assisted Secondary Drying (For Amorphous Powders)

Use this method when the compound forms a stubborn amorphous glass that traps Class 2 solvents[7].

  • Vessel Loading: Load the amorphous powder into a jacketed, agitated vacuum dryer. Set jacket temperature to 30°C.

  • Vapor Introduction: Introduce a nitrogen gas stream saturated with methanol vapor (or water vapor, if the downstream chemistry is not moisture-sensitive) into the chamber[8].

  • Plasticization & Purge: Allow the powder to agitate in the solvent-laden atmosphere for 60 minutes. The methanol increases the free volume of the matrix, mobilizing the trapped solvent[7].

  • Vacuum Stripping: Switch the system to vacuum (50 mbar) while maintaining agitation to strip both the displaced solvent and the assisting methanol.

  • Self-Validation: Sample the powder for Headspace GC-FID to confirm the Class 2 solvent is below ICH limits[12].

PART 5: Workflow Visualization

SolventRemoval Start Batch Analysis (1H NMR / GC-FID) CheckLimits Solvent > ICH Q3C Limit? Start->CheckLimits Classify Identify Solvent Class & Matrix State CheckLimits->Classify Yes Pass Release Batch CheckLimits->Pass No LossRisk Sublimation Risk? (Low MW Acid) Classify->LossRisk Azeotrope Azeotropic Chasing (Protocol A) Azeotrope->Start Re-test SolventAssist Solvent-Assisted Drying (Protocol B) SolventAssist->Start Re-test LossRisk->Azeotrope High Risk / Oily LossRisk->SolventAssist Amorphous Powder

Decision matrix for residual solvent removal from 3-cyclobutyl-2,2-dimethylpropanoic acid batches.

References

  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Solvent-Assisted Secondary Drying of Spray-Dried Polymers. National Institutes of Health (NIH) / Pharmaceutical Research. Available at: [Link]

  • How To: Remove Residual Water (Azeotroping). University of Rochester, Department of Chemistry. Available at: [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse / Chemical Engineering Progress. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-cyclobutyl-2,2-dimethylpropanoic acid vs cyclohexyl carboxylic acids in SAR studies

SAR Optimization Guide: 3-Cyclobutyl-2,2-dimethylpropanoic Acid vs. Cyclohexyl Carboxylic Acids As a Senior Application Scientist in early-stage drug discovery, the selection of an aliphatic carboxylic acid fragment is r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

SAR Optimization Guide: 3-Cyclobutyl-2,2-dimethylpropanoic Acid vs. Cyclohexyl Carboxylic Acids

As a Senior Application Scientist in early-stage drug discovery, the selection of an aliphatic carboxylic acid fragment is rarely arbitrary. When optimizing a lead compound, the transition from a standard, well-characterized cyclohexyl carboxylic acid to a highly tailored fragment like 3-cyclobutyl-2,2-dimethylpropanoic acid represents a deliberate strategic maneuver. This guide objectively compares these two motifs, detailing the mechanistic causality behind their structural activity relationships (SAR) and providing self-validating experimental protocols for their evaluation.

Structural & Physicochemical Causality

The Baseline: Cyclohexyl Carboxylic Acids Cyclohexyl carboxylic acid motifs are ubiquitous in medicinal chemistry, frequently utilized to occupy large hydrophobic pockets in targets ranging from LPA1 receptors (e.g., BMS-986278)[1] to DGAT1[2] and PDE4 (e.g., Ariflo)[3].

  • The Causality of Failure: While the cyclohexane ring provides excellent lipophilic bulk, its ability to undergo chair-chair interconversion means the molecule incurs a high entropic penalty upon target binding. Furthermore, the unhindered secondary α -carbon and the exposed aliphatic ring make it a prime target for rapid acyl glucuronidation (via UGT enzymes) and CYP450-mediated ring hydroxylation[1][2].

The Bioisostere: 3-Cyclobutyl-2,2-dimethylpropanoic Acid To engineer out these metabolic liabilities while locking in the bioactive conformation, medicinal chemists deploy sterically hindered, complex C(sp3) bioisosteres[4].

  • The Causality of Success: The incorporation of a gem-dimethyl group (2,2-dimethyl) directly adjacent to the carboxylic acid induces the Thorpe-Ingold effect. This compresses the internal bond angle, restricts the rotation of the adjacent C-C bonds, and pre-organizes the molecule, significantly reducing the entropic penalty of binding[5]. Crucially, this massive steric bulk physically occludes the enzymatic active sites of UGTs, drastically improving metabolic stability. Simultaneously, the cyclobutyl ring provides a rigid, highly specific spatial vector that differs from the broader sweep of a cyclohexane ring, allowing for precise fine-tuning of torsional angles within the binding pocket[4][5].

Quantitative SAR Data Comparison

To objectively evaluate these fragments, we must look at their fundamental physicochemical properties. The table below summarizes the theoretical and observed differences when these fragments are incorporated into a drug scaffold.

ParameterCyclohexyl Carboxylic Acid3-Cyclobutyl-2,2-dimethylpropanoic Acid
Conformational Freedom High (Chair/Boat dynamics)Low (Restricted by gem-dimethyl)
Steric Bulk ( α -carbon) Moderate (Secondary carbon)Extreme (Quaternary carbon)
Primary Metabolic Liability High (UGT conjugation, CYP oxidation)Low (Steric shielding of carboxylate)
Predicted pKa ~4.9~5.2 (Inductive electron donation)
Entropic Penalty on Binding HighLow (Pre-organized conformation)
Synthetic Accessibility High (Commercially abundant)Moderate (Requires specialized synthesis)

Visualizing the SAR Logic

The following diagrams illustrate the strategic workflow for evaluating these fragments and the mechanistic logic behind their metabolic profiles.

SAR_Workflow A Fragment Selection (Cyclohexyl vs Cyclobutyl) B Parallel Synthesis (Amide/Ester Coupling) A->B C In Vitro Profiling (Target Affinity) B->C D ADME Testing (UGT/CYP Stability) C->D E SAR Lead Selection D->E

Caption: SAR workflow for evaluating carboxylic acid bioisosteres.

Metabolic_Pathways Parent Aliphatic Carboxylic Acid Cyclohexyl Cyclohexyl Motif (Unhindered) Parent->Cyclohexyl Cyclobutyl 3-cyclobutyl-2,2-dimethyl (Sterically Hindered) Parent->Cyclobutyl Clearance Rapid Clearance (Glucuronidation) Cyclohexyl->Clearance UGT/CYP450 Stable High Metabolic Stability (Blocked UGT Access) Cyclobutyl->Stable Steric Shielding

Caption: Impact of alpha-carbon steric hindrance on metabolic clearance.

Experimental Methodologies: Self-Validating Protocols

To prove the causality of metabolic shielding and lipophilic partitioning, rigorous, self-validating in vitro assays are required.

Protocol A: Self-Validating Microsomal Stability Assay (CYP & UGT)

This assay determines the intrinsic clearance ( CLint​ ) of the synthesized analogs. To ensure trustworthiness, the protocol utilizes a self-validating matrix: it mandates a minus-cofactor control to rule out chemical instability, and a high-clearance positive control to verify enzymatic viability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Pre-incubate HLMs (1 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) for 15 minutes on ice to induce pore formation, ensuring UGT enzymes (located inside the microsomal lumen) are fully exposed to the substrate.

  • Compound Addition: Spike the test compounds (Cyclohexyl-analog vs. Cyclobutyl-analog) into the HLM suspension to achieve a final concentration of 1 µM.

  • Self-Validation Controls:

    • Positive Control: Prepare a parallel incubation with Diclofenac (a known substrate for both CYP2C9 and UGT2B7).

    • Negative Control: Prepare a parallel incubation of the test compounds without cofactors to monitor for non-enzymatic degradation.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing NADPH (2 mM final) and UDPGA (5 mM final). Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Shake-Flask LC-MS LogD7.4​ Determination

Steric bulk alters the hydration sphere of the carboxylic acid. This protocol objectively measures the distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation: Mutually saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate.

  • Sample Spiking: Dissolve the test compounds in DMSO (10 mM stock). Spike 10 µL of stock into a vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated octanol.

  • Equilibration: Mechanically shake the vials at 300 rpm for 2 hours at strictly 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Self-Validation (Mass Balance): Carefully sample both the aqueous and organic phases. Quantify the concentration in both phases via LC-MS/MS. Calculate the mass balance ( Coctanol​+Caqueous​ ); if the total recovery is <90%, the assay is invalid (indicating compound aggregation or precipitation at the interface).

  • Calculation: Calculate LogD7.4​=Log10​(Areaoctanol​/Areaaqueous​) .

References

  • Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry - ACS Publications.
  • 1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosophodiesterase 4 for the Treatment of Asthma. Journal of Medicinal Chemistry - ACS Publications.
  • Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters - ACS Publications.
  • Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors. ACS Publications.
  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. PMC - National Institutes of Health.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Cyclobutyl-2,2-dimethylpropanoic Acid and its Analogs

Introduction: Unraveling the Therapeutic Potential of a Unique Carboxylic Acid In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Therapeutic Potential of a Unique Carboxylic Acid

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The carboxylic acid moiety is a well-established pharmacophore present in numerous commercially successful drugs, including the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide delves into a comparative analysis of the structural-activity relationships (SAR) of 3-cyclobutyl-2,2-dimethylpropanoic acid, a molecule of significant interest due to its unique combination of a bulky cyclobutyl group and a gem-dimethyl substituted propanoic acid backbone. While direct experimental data for this specific molecule is not extensively available in the public domain, we can, with a high degree of confidence, extrapolate its potential biological activity and SAR based on the well-established principles of medicinal chemistry and a wealth of data on structurally related compounds.

The inclusion of a cyclobutane ring in drug candidates is a strategic design element often employed to enhance metabolic stability and introduce conformational rigidity.[2] This four-membered ring system can also serve as a bioisostere for other lipophilic groups, influencing the molecule's interaction with its biological target. The gem-dimethyl substitution at the α-position to the carboxylic acid is another key feature, known to impact both the steric and electronic properties of the molecule, which can in turn affect its binding affinity and selectivity. This guide will therefore focus on the probable biological target of 3-cyclobutyl-2,2-dimethylpropanoic acid and its analogs – the cyclooxygenase (COX) enzymes – and provide a framework for its systematic evaluation.

The Putative Biological Target: Cyclooxygenase (COX) Enzymes

Based on its structural resemblance to the 2-arylpropionic acid class of NSAIDs, such as ibuprofen and naproxen, the primary biological target for 3-cyclobutyl-2,2-dimethylpropanoic acid is hypothesized to be the cyclooxygenase (COX) enzymes.[3][4][5] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[6][7][8] Traditional NSAIDs inhibit both COX-1 and COX-2, with the inhibition of COX-1 being associated with undesirable gastrointestinal side effects.[6] Therefore, the development of selective COX-2 inhibitors remains a significant goal in anti-inflammatory drug design.

The carboxylic acid group is a critical feature for the activity of most NSAIDs, as it typically forms a key ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.[1] The surrounding hydrophobic pocket of the enzyme accommodates the lipophilic portions of the inhibitor, and subtle differences in the active site geometries of COX-1 and COX-2 can be exploited to achieve selectivity.

Visualizing the Mechanism: The COX Inhibition Pathway

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the inhibitory action of NSAIDs.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Protection Gastric Mucosal Protection Platelet Aggregation Prostanoids->GI_Protection NSAID 3-Cyclobutyl-2,2-dimethylpropanoic Acid (and other NSAIDs) NSAID->COX1 NSAID->COX2

Caption: The Arachidonic Acid Cascade and the Site of NSAID Action.

A Predictive Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data for 3-cyclobutyl-2,2-dimethylpropanoic acid, we can construct a predictive SAR table based on established principles from the broader class of NSAIDs. This table serves as a roadmap for the rational design and optimization of novel analogs.

Structural Modification Rationale for Modification Predicted Impact on COX-1 Inhibition Predicted Impact on COX-2 Inhibition Predicted Impact on COX-2 Selectivity Potential Effects on Pharmacokinetics
Cyclobutyl Ring
Substitution on the ringIntroduction of small alkyl or polar groups to probe for additional binding interactions.May increase or decrease, depending on the nature and position of the substituent.Likely to have a more pronounced effect due to the larger active site of COX-2.Could be enhanced by substituents that exploit the side pocket of the COX-2 active site.May alter lipophilicity and metabolic stability.
Ring size variationReplacing the cyclobutyl with cyclopropyl or cyclopentyl to assess the impact of ring strain and size.Potency may vary; smaller rings might not fill the hydrophobic pocket as effectively.Potency is likely to be sensitive to the optimal ring size for fitting into the active site.Cyclopentyl may offer a better fit in the larger COX-2 active site, potentially increasing selectivity.Ring size can influence metabolic stability and clearance.
Gem-Dimethyl Group
Replacement with other alkyl groupsVarying the steric bulk (e.g., ethyl, isopropyl) to modulate the fit within the active site.Increased steric bulk may decrease potency due to clashes in the narrower COX-1 active site.May be tolerated or even beneficial in the more accommodating COX-2 active site.Could be a key determinant of selectivity; larger groups may disfavor COX-1 binding.Can influence metabolic stability at the α-position.
Removal of one or both methyl groupsTo assess the importance of the gem-dimethyl moiety for activity and selectivity.May increase potency if the gem-dimethyl group causes steric hindrance.Potency may decrease if the gem-dimethyl group contributes to favorable hydrophobic interactions.The impact on selectivity is difficult to predict without experimental data.Would likely decrease metabolic stability.
Propanoic Acid Chain
Esterification or amidation of the carboxylic acidTo create prodrugs with improved oral bioavailability or to explore alternative binding modes.[9]Will likely abolish activity, as the carboxylate is crucial for the primary interaction with Arg120.[9]Will likely abolish activity for the same reason as with COX-1.Not applicable if activity is abolished.Will significantly alter solubility, permeability, and metabolic pathways.
Isosteric replacement of the carboxylic acidUsing known carboxylic acid isosteres (e.g., tetrazole, hydroxamic acid) to modulate acidity and physicochemical properties.[10]Activity will depend on the ability of the isostere to mimic the key interactions of the carboxylate.Similar to COX-1, the effectiveness of the isostere will be critical for maintaining potency.May alter the binding orientation and influence selectivity.Can significantly impact pKa, solubility, and plasma protein binding.

Experimental Workflow for SAR Determination

To validate the predicted SAR and to quantitatively assess the biological activity of 3-cyclobutyl-2,2-dimethylpropanoic acid and its analogs, a systematic experimental workflow is essential. The following outlines a standard protocol for determining the inhibitory potency and selectivity against COX-1 and COX-2.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from established methods for screening COX inhibitors.

1. Reagents and Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorescent probe (e.g., Amplex Red)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

2. Assay Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, arachidonic acid, and the detection probe in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well. Add the test compound at various concentrations to the appropriate wells. Include wells with a known NSAID as a positive control and wells with DMSO as a vehicle control. Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately after adding the substrate, add the colorimetric or fluorescent probe. Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

  • The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for screening and characterizing novel COX inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Secondary and In Vivo Evaluation Synthesis Synthesis of Analogs Primary_Assay Primary COX-1/COX-2 Inhibition Assay Synthesis->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity Cell_Assay Cell-Based Assays (e.g., PGE2 production) Selectivity->Cell_Assay PK_Studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_Studies In_Vivo In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema) PK_Studies->In_Vivo

Caption: A streamlined workflow for the evaluation of novel COX inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the structure-activity relationship of 3-cyclobutyl-2,2-dimethylpropanoic acid. By leveraging the extensive knowledge base of NSAIDs and their interaction with COX enzymes, we have outlined a clear path for the synthesis, evaluation, and optimization of this promising chemical scaffold. The unique combination of the cyclobutyl and gem-dimethyl moieties presents an exciting opportunity to develop novel anti-inflammatory agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. The proposed experimental workflow offers a robust framework for validating these hypotheses and advancing our understanding of this intriguing class of molecules. Future research should focus on the synthesis of a focused library of analogs based on the predictive SAR table and their subsequent biological evaluation to confirm the therapeutic potential of 3-cyclobutyl-2,2-dimethylpropanoic acid derivatives.

References

  • Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Digital Repository. [Link]

  • Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. [Link]

  • Design and Synthesis of Novel Non Steroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis. ResearchGate. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. PubMed. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. PubMed. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. Journal of the Malta College of Pharmacy Practice. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.